molecular formula C6H11N3O2 B2456494 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol CAS No. 1248039-33-9

2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol

Cat. No.: B2456494
CAS No.: 1248039-33-9
M. Wt: 157.173
InChI Key: WDYKYRPBZOITIL-UHFFFAOYSA-N
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Description

2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol is a chemical compound that features a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms

Mechanism of Action

Target of Action

Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against cancer cell lines . These compounds may interact with various targets within these cells, leading to their cytotoxic effects.

Mode of Action

It is suggested that similar 1,2,4-triazole derivatives inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death, which, when induced, leads to the orderly and efficient removal of damaged cells.

Biochemical Pathways

For instance, it might affect the balance between pro-apoptotic and anti-apoptotic proteins within the cell, tipping the balance in favor of cell death .

Pharmacokinetics

The presence of the 1,2,4-triazole ring in its structure suggests that it may form hydrogen bonds with different targets, potentially improving its pharmacokinetic properties .

Result of Action

Similar 1,2,4-triazole derivatives have been shown to exhibit cytotoxic activities against cancer cell lines . This suggests that 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol may also have cytotoxic effects, leading to the death of cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol typically involves the reaction of 1H-1,2,4-triazole with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the triazole nitrogen on the ethylene oxide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar chemical properties.

    2-(1H-1,2,4-Triazol-1-yl)ethanol: A closely related compound with a similar structure but different functional groups.

    2-(1H-1,2,4-Triazol-1-yl)acetic acid: Another triazole derivative with distinct chemical behavior.

Uniqueness

2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential as a pharmaceutical intermediate make it a valuable compound in various fields .

Properties

IUPAC Name

2-[2-(1,2,4-triazol-1-yl)ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c10-2-4-11-3-1-9-6-7-5-8-9/h5-6,10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYKYRPBZOITIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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